Leaving-Group Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Confers Faster Nucleophilic Substitution
The C–Br bond in 5-bromopentan-2-ol is significantly weaker than the C–Cl bond in the corresponding chloro analog 5-chloropentan-2-ol. The bond dissociation energy for C–Br is 284.5 kJ/mol, compared to 326.4 kJ/mol for C–Cl, a difference of ~42 kJ/mol [1]. This lower bond strength translates to faster SN2 displacement rates and allows reactions to proceed under milder conditions (e.g., NaI/acetone Finkelstein exchange or amine alkylation).
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–Br BDE ≈ 284.5 kJ/mol |
| Comparator Or Baseline | 5-Chloropentan-2-ol: C–Cl BDE ≈ 326.4 kJ/mol |
| Quantified Difference | Δ ≈ 41.9 kJ/mol (~15% lower for C–Br) |
| Conditions | Gas-phase bond dissociation enthalpy; applicable to SN2 transition-state energetics |
Why This Matters
For procurement decisions, the faster substitution kinetics of the bromo compound can reduce reaction times and improve yields in multi-step synthesis, making it the preferred electrophile over the chloro analog for time-sensitive or low-temperature transformations.
- [1] Vedantu. Bond dissociation energies for C–Cl (326.4 kJ/mol) and C–Br (284.5 kJ/mol). Chemistry Q&A. 2020. View Source
